4-Methoxy-3-(methylthio)phenylboronic acid 4-Methoxy-3-(methylthio)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1451392-05-4
VCID: VC2873468
InChI: InChI=1S/C8H11BO3S/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5,10-11H,1-2H3
SMILES: B(C1=CC(=C(C=C1)OC)SC)(O)O
Molecular Formula: C8H11BO3S
Molecular Weight: 198.05 g/mol

4-Methoxy-3-(methylthio)phenylboronic acid

CAS No.: 1451392-05-4

Cat. No.: VC2873468

Molecular Formula: C8H11BO3S

Molecular Weight: 198.05 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-3-(methylthio)phenylboronic acid - 1451392-05-4

Specification

CAS No. 1451392-05-4
Molecular Formula C8H11BO3S
Molecular Weight 198.05 g/mol
IUPAC Name (4-methoxy-3-methylsulfanylphenyl)boronic acid
Standard InChI InChI=1S/C8H11BO3S/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5,10-11H,1-2H3
Standard InChI Key JYUPGKVSHWRXLM-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)OC)SC)(O)O
Canonical SMILES B(C1=CC(=C(C=C1)OC)SC)(O)O

Introduction

4-Methoxy-3-(methylthio)phenylboronic acid is an organoboron compound characterized by its molecular formula C₈H₁₁BO₃S and molecular weight of 198.05 g/mol . This compound belongs to the class of arylboronic acids, which are crucial in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions facilitate the formation of carbon-carbon bonds between arylboronic acids and various organic halides or activated alkenes.

Synthesis and Applications

The synthesis of 4-methoxy-3-(methylthio)phenylboronic acid can be achieved through several methods, often involving the reaction of appropriate aryl halides with boronic acid precursors. This compound is primarily used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

Applications in Suzuki-Miyaura Coupling Reactions

Suzuki-Miyaura reactions involve the transmetalation of the boron atom with a palladium catalyst, allowing for the coupling of aryl halides with arylboronic acids. The electronic effects of substituents on the phenyl ring significantly influence reaction kinetics and yields. The methylthio group may provide steric hindrance or electronic effects that alter reactivity compared to other similar compounds.

Research Findings and Interaction Studies

Interaction studies involving 4-methoxy-3-(methylthio)phenylboronic acid typically focus on its behavior in catalytic systems, particularly in Suzuki-Miyaura cross-coupling reactions. Research indicates that the electronic effects of substituents on the phenyl ring significantly influence reaction kinetics and yields.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-methoxy-3-(methylthio)phenylboronic acid, including:

Compound NameStructure CharacteristicsUnique Features
4-Methoxyphenylboronic AcidContains a methoxy groupLacks methylthio group, potentially differing reactivity
3-Methylthio-4-fluorophenylboronic AcidContains a fluorine substituentFluorine may enhance electrophilicity
4-(Methylsulfonyl)phenylboronic AcidContains a sulfonyl groupSulfonyl group may affect solubility and reactivity
2-Fluoro-5-methoxyphenylboronic AcidContains a fluorine and methoxy groupFluorine can influence electronic properties

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